molecular formula C8H19ClN2O2S B1422435 N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride CAS No. 1269151-71-4

N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride

Cat. No. B1422435
CAS RN: 1269151-71-4
M. Wt: 242.77 g/mol
InChI Key: RUVLCZJPPZNWOU-UHFFFAOYSA-N
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Description

“N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 1269151-71-4 . It has a molecular weight of 242.77 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N-methyl-N-(4-piperidinyl)ethanesulfonamide hydrochloride . The InChI code is 1S/C8H18N2O2S.ClH/c1-3-13(11,12)10(2)8-4-6-9-7-5-8;/h8-9H,3-7H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

  • β3 Adrenergic Receptor Agonism

    • A study by Hu et al. (2001) discusses the preparation and biological evaluation of novel (4-piperidin-1-yl)-phenyl sulfonamides, including derivatives similar to N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride, for their activity on human β3-adrenergic receptors. These compounds showed potent agonism at β3 receptors, indicating potential applications in related therapeutic areas (Hu et al., 2001).
  • Serotonin and Dopamine Receptor Modulation

    • Research by Canale et al. (2016) on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, closely related to N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride, identified compounds that act as selective 5-HT7 receptor antagonists or multifunctional 5-HT/dopamine receptor ligands. These findings suggest potential applications in treating CNS disorders (Canale et al., 2016).
  • Catalytic Reaction Studies

    • A study by Shankarlingaiah et al. (2015) investigated the N-oxidation of Naratriptan, a structurally related compound to N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride, providing insights into kinetic and mechanistic aspects of redox systems in the presence of palladium (II) chloride catalyst. This could be relevant for chemical synthesis and catalytic processes (Shankarlingaiah et al., 2015).
  • Antimicrobial Applications

    • Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which share a similar core structure with N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride. These compounds exhibited potent antimicrobial activities against pathogens of Lycopersicon esculentum, suggesting potential applications in antimicrobial drug development (Vinaya et al., 2009).
  • Synthetic Applications in Piperidine Derivatives

    • Brizgys et al. (2012) explored the stereoselective synthesis of piperidine structures, which are structurally related to N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride, through oxidative carbon–hydrogen bond functionalizations. This research can contribute to the development of new synthetic methods for piperidine derivatives (Brizgys et al., 2012).

properties

IUPAC Name

N-methyl-N-piperidin-4-ylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-3-13(11,12)10(2)8-4-6-9-7-5-8;/h8-9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVLCZJPPZNWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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